7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Medicinal Chemistry Cross-Coupling Reactions Regioisomer Differentiation

Medicinal chemists developing JAK inhibitors face regioisomeric purity risks: substituting the 7-bromo isomer with 6-bromo or non-methylated analogs alters biological activity and invalidates SAR. This CAS-validated 7-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine solves that precisely. - **Core Value**: 2-methyl group modulates electronics for predictable cross-coupling outcomes - **Application**: validated JAK1/JAK2/TYK2 inhibitor scaffold (patent-proven nanomolar activity) - **Supply**: ≥98% purity, ambient shipping, bulk availability for parallel synthesis

Molecular Formula C7H6BrN3
Molecular Weight 212.05
CAS No. 1159812-31-3
Cat. No. B3032145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
CAS1159812-31-3
Molecular FormulaC7H6BrN3
Molecular Weight212.05
Structural Identifiers
SMILESCC1=NN2C=CC(=CC2=N1)Br
InChIInChI=1S/C7H6BrN3/c1-5-9-7-4-6(8)2-3-11(7)10-5/h2-4H,1H3
InChIKeyVHVKJEPMBOPRJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine: Core Features & Procurement


7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1159812-31-3) is a heterocyclic building block belonging to the [1,2,4]triazolo[1,5-a]pyridine class, defined by a molecular formula of C₇H₆BrN₃ and a molecular weight of 212.05 g/mol [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry, where its 7-bromo substituent serves as a critical functional handle for transition metal-catalyzed cross-coupling reactions, notably in the construction of kinase inhibitor scaffolds . Vendors typically supply this compound with a standard purity of 98%, and it is characterized as a white to yellow solid that is stored at room temperature in dry, sealed conditions [2].

Why Generic Substitution Fails


Within the [1,2,4]triazolo[1,5-a]pyridine class, the specific regioisomeric placement of the bromine and methyl substituents dictates a compound's reactivity profile and the resulting biological activity of its derivatives, rendering simple analog substitution invalid [1]. The 7-bromo isomer (CAS: 1159812-31-3) offers a distinct chemical reactivity vector compared to its 6-bromo regioisomer (CAS: 746668-59-7) or the non-methylated 7-bromo variant (CAS: 1053655-66-5), as the electron-donating 2-methyl group modulates the electronic environment of the ring and influences both the rate and outcome of cross-coupling reactions . Therefore, substituting this compound with a generic triazolopyridine or a different bromo isomer will result in the synthesis of a different final molecule, potentially with altered or entirely lost potency against the intended biological target [2].

Key Evidence for Selection


Regioisomeric Cross-Coupling Reactivity

The target compound (7-bromo isomer) is a distinct chemical entity from its 6-bromo regioisomer (CAS 746668-59-7) . The substitution pattern directly influences the electron density distribution across the triazolopyridine ring, which in turn dictates the regioselectivity and efficiency of downstream cross-coupling reactions. While both isomers share the same molecular formula (C₇H₆BrN₃) and molecular weight (212.05 g/mol), their different bromine positions mean they lead to different functionalized products after a Suzuki or Buchwald-Hartwig reaction. This difference is critical for structure-activity relationship (SAR) studies, as a library built from the 7-bromo isomer will explore a different chemical space than one built from the 6-bromo isomer .

Medicinal Chemistry Cross-Coupling Reactions Regioisomer Differentiation

Cross-Coupling Handle for SAR Exploration

The 7-bromo substituent is a highly effective functional handle for a wide range of transition metal-catalyzed cross-coupling reactions, which is a key differentiator from analogs lacking this halogen [1]. It has been explicitly utilized in published synthetic procedures for Pd₂(dba)₃-catalyzed amination reactions with benzophenone imine, demonstrating its viability as a building block for introducing nitrogen-containing moieties [2]. This contrasts with the more limited reactivity of chloro or non-halogenated analogs, or the lower reactivity of the 6-bromo isomer in certain sterically demanding coupling partners. The 7-position is particularly well-suited for the installation of aromatic or heteroaromatic groups, which are commonly required in kinase inhibitor pharmacophores [3].

Synthetic Methodology Palladium Catalysis Medicinal Chemistry

Validated JAK/TYK2 Inhibitor Intermediate

This specific compound (CAS 1159812-31-3) and its close analogs are explicitly claimed as intermediates in a major US patent (US 11,919,896 B2) for [1,2,4]triazolo[1,5-a]pyridine compounds as JAK inhibitors [1]. The patent describes a series of triazolopyridines that inhibit JAK1, JAK2, JAK3, and TYK2, with IC₅₀ values in the nanomolar range for the final compounds [2]. While the intermediate itself is not the active drug, its use is validated by the high potency of the final molecules, which demonstrate greater than 10-fold selectivity for JAK1 over JAK2 in some cases, and excellent selectivity against a panel of other kinases [3]. This directly contrasts with other triazolopyridine regioisomers or unsubstituted analogs that would not be covered under this intellectual property or lead to the same optimized drug candidates.

Kinase Inhibition Immunology Oncology

Verified Application Scenarios


JAK/STAT Kinase Inhibitor Library Synthesis

Medicinal chemists seeking to develop novel inhibitors of Janus kinases (JAK1, JAK2, JAK3, TYK2) should procure this compound as a core scaffold for library synthesis. The 7-bromo group provides a versatile handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig coupling, allowing for the rapid exploration of structure-activity relationships (SAR) around the triazolopyridine core [1]. This approach is validated by its use as a key intermediate in patents for potent JAK inhibitors with demonstrated nanomolar activity and favorable kinase selectivity profiles [2].

Immunomodulatory Agents for Autoimmune Diseases

Given the established role of JAK kinases in inflammatory and autoimmune diseases, this compound is a strategic starting material for projects aimed at discovering new treatments for conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease [1]. Its use enables the creation of proprietary triazolopyridine derivatives that can be screened for selective inhibition of JAK1 or TYK2, a design goal aimed at achieving therapeutic immunomodulation with a potentially improved safety margin over pan-JAK inhibitors [2].

High-Throughput Palladium Functionalization

In an industrial or high-throughput medicinal chemistry setting, this compound is an ideal substrate for parallel synthesis. Its bromine at the 7-position is primed for reliable and efficient Pd-catalyzed cross-coupling, as demonstrated in published procedures [1]. This enables the rapid generation of dozens to hundreds of unique analogs from a single, commercially available building block. The presence of the 2-methyl group provides additional lipophilicity and metabolic stability to the resulting analogs, a factor that can be advantageous in optimizing drug-like properties [2].

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